molecular formula C7H10OS B2556334 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde CAS No. 83413-86-9

2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde

Cat. No.: B2556334
CAS No.: 83413-86-9
M. Wt: 142.22
InChI Key: XIADMCMCKIBOHE-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde” is a chemical compound with the molecular formula C7H10OS . It has a molecular weight of 142.22 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Electrooxidation and Transformation

The electrooxidation of dimethyl-thiophene derivatives, including those similar to 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde, has been studied. These processes produce isomeric mixtures of dimethoxy adducts and other oxidation products, which have potential applications in organic synthesis and chemical analysis (Yoshida, Takeda, & Fueno, 1991).

Synthesis of Thienopyridines

Research has demonstrated the conversion of acetamidothiophens into thienopyridines using 2-acetamidothiophen-3-carbaldehydes. This process is significant for the synthesis of complex heterocyclic compounds, which are crucial in pharmaceutical and materials science (Meth–Cohn, Narine, & Tarnowski, 1981).

Domino Michael/α-Alkylation Reaction

An innovative domino Michael/α-alkylation reaction involving 2,5-dihydrothiophene-3-carbaldehydes has been developed. This reaction creates novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives, which are valuable for developing new chemical entities with potential applications in various fields (Risi, Benetti, Fogagnolo, & Bertolasi, 2013).

Polyaddition Reactions

Studies on the polyaddition of certain dihydro-pyran-carbaldehyde compounds, closely related to this compound, have been conducted. These reactions result in the formation of cyclic oligo(acetal-esters), which are of interest in polymer chemistry and material science (Maślińska-Solich, Macionga, & Turczyn, 1995).

Synthesis of pH-sensitive Spin Probes

The synthesis of pH-sensitive spin probes using derivatives of 2,5-dihydrothiophene-3-carbaldehydes has been explored. This research is relevant in the field of biochemistry and for the development of diagnostic tools (Kirilyuk et al., 2003).

Antiseptic Properties

Research on bis(alkylsulfanyl)-dihydro-pyran-carbaldehydes, related to this compound, has shown bacteriostatic effects and applications as antiseptics. These findings are significant in the medical and pharmaceutical fields (Keiko et al., 2008).

Domino Reaction for Synthesis

A novel domino reaction involving vinyl azides and dithiane-diol has been developed to synthesize 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. This efficient and eco-friendly method has applications in organic synthesis and drug development (Chen et al., 2014).

Properties

IUPAC Name

5,5-dimethyl-2H-thiophene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADMCMCKIBOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CCS1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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